

Solubility Profile of H-Orn(Boc)-OMe.HCl: A Technical Guide

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Compound of Interest

Compound Name: **H-Orn(Boc)-OMe.HCl**

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This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N- δ -(tert-butoxycarbonyl)-L-ornithine methyl ester hydrochloride (**H-Orn(Boc)-OMe.HCl**), a key building block in peptide synthesis and various drug development endeavors. Understanding the solubility of this compound in different solvents is critical for its effective handling, reaction optimization, and formulation.

Core Concepts in Solubility of Protected Amino Acids

The solubility of amino acid derivatives like **H-Orn(Boc)-OMe.HCl** is governed by the interplay of its structural features: the free α -amino group, the methyl ester, the Boc-protecting group on the side chain, and its hydrochloride salt form. The presence of the hydrochloride salt generally enhances solubility in polar solvents, particularly water, due to the ionic nature of the α -amino group. Conversely, the bulky and hydrophobic tert-butoxycarbonyl (Boc) group and the methyl ester can contribute to solubility in less polar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for **H-Orn(Boc)-OMe.HCl** is not extensively published across a wide range of solvents. However, based on the solubility of analogous compounds and general principles of amino acid derivative solubility, the following table summarizes the

expected solubility profile. It is strongly recommended that researchers determine the solubility for their specific application and conditions empirically.

Solvent	Chemical Formula	Molar Mass (g/mol)	Expected Solubility of H-Orn(Boc)-OMe.HCl
Water	H ₂ O	18.02	Soluble
Methanol (MeOH)	CH ₃ OH	32.04	Highly Soluble
Ethanol (EtOH)	C ₂ H ₅ OH	46.07	Soluble
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	Highly Soluble (analogous compounds soluble at 100 mg/mL)[1]
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	Soluble
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Sparingly Soluble to Insoluble
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	Sparingly Soluble to Insoluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of **H-Orn(Boc)-OMe.HCl** solubility in a given solvent.

Objective: To determine the saturation solubility of **H-Orn(Boc)-OMe.HCl** in a specific solvent at a controlled temperature.

Materials:

- **H-Orn(Boc)-OMe.HCl** (white to off-white powder)

- Solvent of interest (e.g., water, methanol, DMSO)
- Analytical balance (readable to at least 0.1 mg)
- Vials with screw caps (e.g., 2 mL or 4 mL)
- Thermostatically controlled shaker or incubator
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.
- Volumetric flasks and pipettes for standard solution preparation

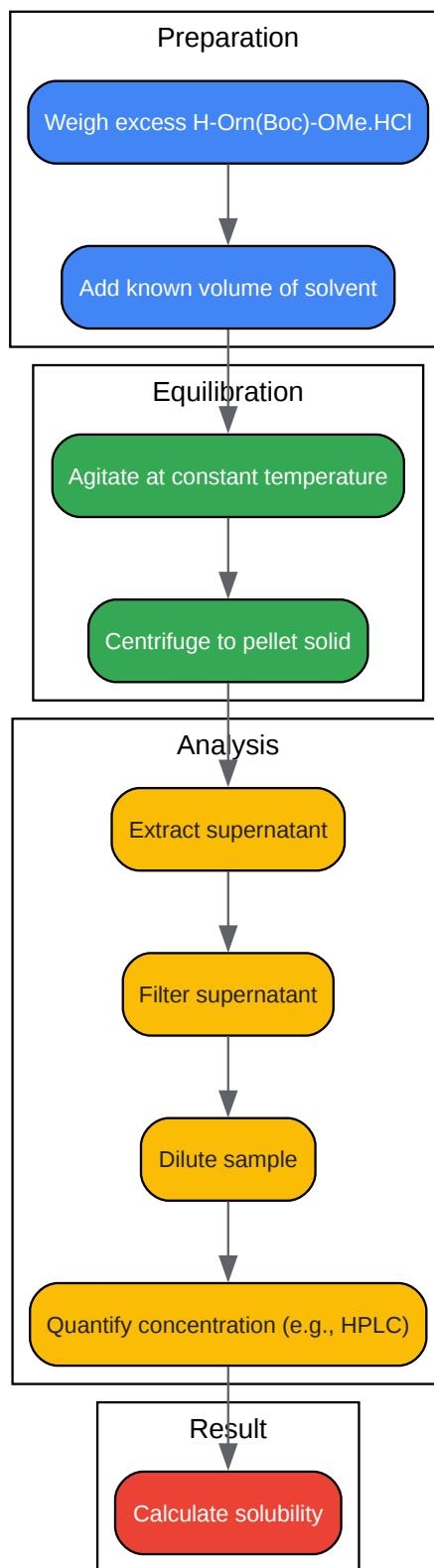
Procedure:

- Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary for the analytical method.
- Sample Preparation: Add an excess amount of **H-Orn(Boc)-OMe.HCl** to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.
- Equilibration: Add a known volume of the solvent to the vial. Cap the vial tightly to prevent solvent evaporation.
- Agitation: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The optimal time should be determined by taking measurements at different time points until the concentration plateaus.
- Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.

- Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
- Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
- Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of **H-Orn(Boc)-OMe.HCl**.
- Calculation: Calculate the solubility of **H-Orn(Boc)-OMe.HCl** in the solvent (e.g., in mg/mL or g/L) by back-calculating from the diluted sample concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of **H-Orn(Boc)-OMe.HCl**.



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Caption: Experimental workflow for determining the solubility of **H-Orn(Boc)-OMe.HCl**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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